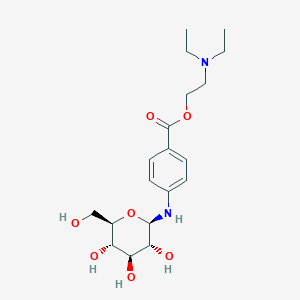
Procaine glucoside
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Procaine glucoside is a compound that combines the local anesthetic properties of procaine with the glycosidic properties of glucose It is known chemically as 2-diethylaminoethyl 4-[(3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl)amino]benzoate
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of procaine glucoside typically involves the reaction of procaine with glucose under specific conditions. One common method involves the use of a glycosylation reaction, where procaine is reacted with a glucose derivative in the presence of a catalyst. The reaction conditions often include a controlled temperature and pH to ensure the proper formation of the glycosidic bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale glycosylation processes. These processes are optimized for high yield and purity, often utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions.
化学反应分析
Types of Reactions
Procaine glucoside can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the amino group or the glucose moiety, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the glucose moiety, resulting in reduced forms of the compound.
Substitution: Substitution reactions can occur at the aromatic ring or the amino group, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often under mild conditions to prevent degradation of the compound.
Substitution: Substitution reactions may involve reagents such as halogens or alkylating agents, often under controlled temperature and solvent conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially different pharmacological properties.
科学研究应用
Chemistry: It is used as a model compound for studying glycosylation reactions and the stability of glycosidic bonds.
Biology: Research has explored its effects on cellular processes and its potential as a tool for studying glucose metabolism.
Medicine: Procaine glucoside has been investigated for its potential use as a local anesthetic with improved pharmacokinetic properties compared to procaine alone.
Industry: It may be used in the development of new pharmaceutical formulations and as a reference compound in quality control processes.
作用机制
The mechanism of action of procaine glucoside involves its interaction with sodium channels in neuronal cell membranes. By inhibiting sodium influx through these channels, this compound prevents the generation and propagation of action potentials, leading to its anesthetic effects. The glucose moiety may also influence the compound’s pharmacokinetics and cellular uptake, potentially enhancing its efficacy and duration of action.
相似化合物的比较
Similar Compounds
Procaine: A local anesthetic used for infiltration anesthesia, peripheral nerve block, and spinal block.
Lidocaine: Another local anesthetic with a similar mechanism of action but different pharmacokinetic properties.
Tetracaine: A more potent local anesthetic with a longer duration of action compared to procaine.
Uniqueness of Procaine Glucoside
This compound is unique in that it combines the anesthetic properties of procaine with the glycosidic properties of glucose. This combination may offer advantages such as improved pharmacokinetics, enhanced cellular uptake, and potentially reduced toxicity. Additionally, the presence of the glucose moiety may allow for targeted delivery to specific tissues or cells that have a high affinity for glucose.
属性
CAS 编号 |
47593-05-5 |
|---|---|
分子式 |
C19H30N2O7 |
分子量 |
398.5 g/mol |
IUPAC 名称 |
2-(diethylamino)ethyl 4-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]benzoate |
InChI |
InChI=1S/C19H30N2O7/c1-3-21(4-2)9-10-27-19(26)12-5-7-13(8-6-12)20-18-17(25)16(24)15(23)14(11-22)28-18/h5-8,14-18,20,22-25H,3-4,9-11H2,1-2H3/t14-,15-,16+,17-,18-/m1/s1 |
InChI 键 |
LIVMDPJVEVUASE-UYTYNIKBSA-N |
手性 SMILES |
CCN(CC)CCOC(=O)C1=CC=C(C=C1)N[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
规范 SMILES |
CCN(CC)CCOC(=O)C1=CC=C(C=C1)NC2C(C(C(C(O2)CO)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


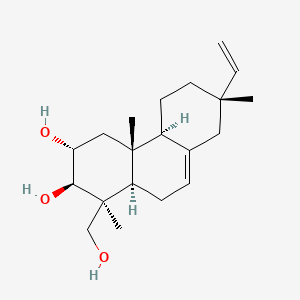
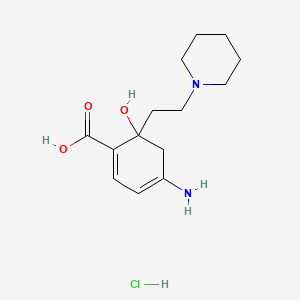
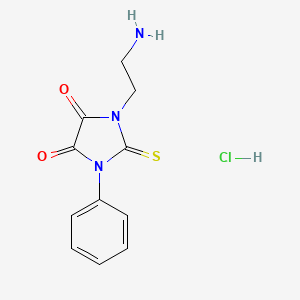
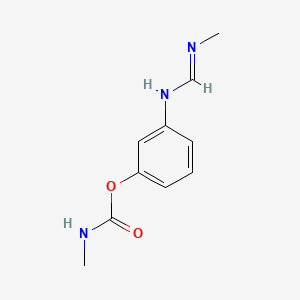
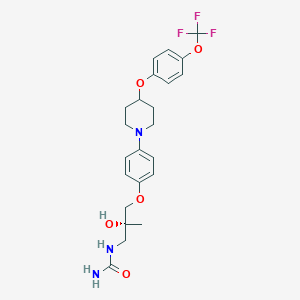

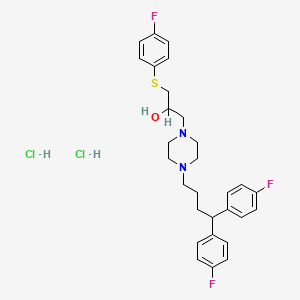

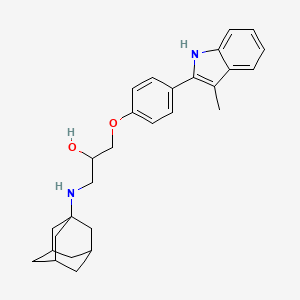
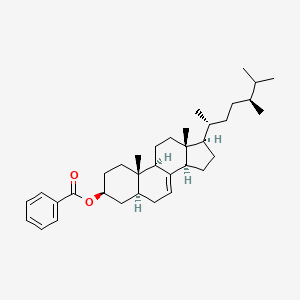
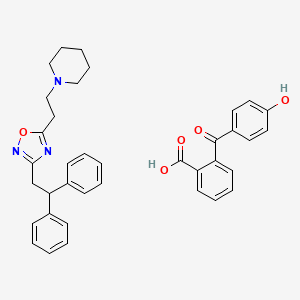
![4-(3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl)butan-2-one](/img/structure/B15191751.png)


